molecular formula C19H23N5O B2874075 6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2175978-71-7

6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2874075
CAS No.: 2175978-71-7
M. Wt: 337.427
InChI Key: UTDCRKHRBZWALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture combining a dihydropyridazinone core, a cyclopropyl substituent, and an azetidine moiety linked to a tetrahydroquinazoline system. This specific molecular framework is engineered for high-affinity binding to enzymatic targets, particularly kinases, making it a valuable chemical probe for investigating signal transduction pathways. Its core structure is analogous to other pyridazine and quinazoline-based compounds known to possess potent biological activity . The presence of the tetrahydroquinazoline group, a privileged scaffold in drug discovery, suggests potential for targeting nucleotide-binding sites, while the rigid cyclopropyl group can confer enhanced metabolic stability and influence the compound's conformation. The azetidine ring, a saturated four-membered nitrogen heterocycle, is often utilized to improve physicochemical properties and ligand efficiency. Researchers can leverage this compound in oncology research, kinase profiling studies, and structure-activity relationship (SAR) investigations to develop novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can contact suppliers like BLD Pharmatech for sourcing this and other novel research chemicals .

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-18-8-7-16(14-5-6-14)22-24(18)11-13-9-23(10-13)19-15-3-1-2-4-17(15)20-12-21-19/h7-8,12-14H,1-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDCRKHRBZWALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₃₁N₅O
  • Molecular Weight : 325.48 g/mol
  • CAS Number : 2742033-62-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the tetrahydroquinazoline moiety suggests potential interactions with receptors involved in neurological processes, while the dihydropyridazinone structure may contribute to anti-inflammatory or antifungal activities.

Antifungal Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antifungal properties. For instance, compounds containing a tetrahydroquinazoline structure have shown effectiveness against Candida albicans, with minimum inhibitory concentrations (MIC) indicating potent antifungal activity. In one study, a related compound demonstrated an MIC of 0.53 μg/mL against C. albicans SC5314, outperforming standard antifungal treatments like fluconazole (FLC) .

Antimicrobial Properties

The compound's structural analogs have also been evaluated for their antimicrobial properties. Research indicates that modifications in the substituents can enhance activity against various bacterial strains. For example, compounds with specific halogen substitutions displayed increased potency against resistant bacterial strains.

Neuroprotective Effects

The tetrahydroquinazoline component is linked to neuroprotective effects. Studies suggest that compounds with similar structures can modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This activity may be beneficial in treating neurodegenerative diseases.

Study on Antifungal Activity

A detailed investigation into the antifungal properties of related compounds revealed that those with a tetrahydroquinazoline core exhibited significant inhibition of biofilm formation in C. albicans. The study employed time-killing curves and biofilm assays to demonstrate that these compounds not only inhibited growth but also disrupted established biofilms .

Neuroprotective Study

In a neuroprotective study involving similar compounds, researchers observed that specific derivatives significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of antioxidant pathways and inhibition of apoptotic signals.

Data Summary

Activity Type Target Organism/Cell Type MIC (μg/mL) Reference
AntifungalCandida albicans SC53140.53
AntimicrobialVarious resistant strainsVaries
NeuroprotectiveNeuronal cellsN/A

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